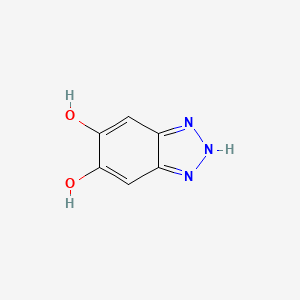

2H-benzotriazole-5,6-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotification of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

The molecular structure of 2H-benzotriazole-5,6-diol is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H5N3O2.

Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .

Wissenschaftliche Forschungsanwendungen

UV Stabilizers

Benzotriazole UV stabilizers (BUVs) are a group of industrial chemicals used in various consumer products and industrial applications . They are used to protect materials from degradation due to exposure to ultraviolet radiation .

Environmental Contaminants

Due to their large-scale production and use, BUVs have been detected in all environmental matrices . They are considered as a class of emerging environmental contaminants .

Human Exposure

Humans are exposed to BUVs from environmental media, food, personal care products (PCPs), and consumer products . As a result, BUVs are detected in human breast milk .

Persistent Organic Pollutants

BUVs such as UV-328 exhibit the characteristics of persistent organic pollutants (POPs); hence, it has been recently listed under Stockholm Convention POP list .

Antifreeze Solution

The BUVs market has grown significantly due to the rise in applications of the compounds in several household and industrial applications such as antifreeze solution .

Antirust Coatings

BUVs are used in antirust coatings . They provide protection against rust and corrosion, extending the life of metal surfaces .

Oil Antioxidants

BUVs are used as oil antioxidants . They help to prevent the oxidation of oils, thereby extending their shelf life .

Emulators

BUVs are used in emulators . They help to mimic the behavior of certain systems, providing a way to test and analyze them .

Wirkmechanismus

Target of Action

The primary targets of 2H-Benzotriazole-5,6-diol are enzymes and receptors in biological systems . The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with these targets .

Mode of Action

2H-Benzotriazole-5,6-diol interacts with its targets through diverse non-covalent interactions . These interactions allow the compound to bind with enzymes and receptors, thereby influencing their function .

Result of Action

The molecular and cellular effects of 2H-Benzotriazole-5,6-diol’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Benzotriazole derivatives have shown potency in treating various conditions such as cancers and microbial infections , suggesting that 2H-Benzotriazole-5,6-diol may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5,6-diol. For instance, benzotriazoles are only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . This environmental persistence could potentially influence the compound’s action.

Safety and Hazards

Zukünftige Richtungen

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . Future research may focus on developing these applications further.

Eigenschaften

IUPAC Name |

2H-benzotriazole-5,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIGTBGYAQOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-benzotriazole-5,6-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2443931.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)

![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)